molecular formula C16H11NO5 B8654038 2-(3-Methoxy-2-nitrophenyl)-4H-chromen-4-one

2-(3-Methoxy-2-nitrophenyl)-4H-chromen-4-one

Cat. No.: B8654038
M. Wt: 297.26 g/mol
InChI Key: WBFBYTQEVJEJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxy-2-nitrophenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H11NO5 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-(3-methoxy-2-nitrophenyl)chromen-4-one

InChI

InChI=1S/C16H11NO5/c1-21-14-8-4-6-11(16(14)17(19)20)15-9-12(18)10-5-2-3-7-13(10)22-15/h2-9H,1H3

InChI Key

WBFBYTQEVJEJFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of glacial acetic acid (15 mL), concentrated sulfuric acid (180 mL), and 1-(2-hydroxy-phenyl)-3-(3-methoxy-2-nitrophenyl)propane -1,3 -dione (770 mg, 2.43 mmol) is heated at reflux for 2.5 hours. The hot solution is poured onto crushed ice and H2O (200 mL), stirring vigorously for 30 minutes. The solution is cooled in a refrigerator. The resulting solid is filtered and washed with H2O to yield 2-(3-methoxy-2-nitrophenyl)-4-oxo-4H-[1]benzopyran (510 mg, 70%) as a brown solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
1-(2-hydroxy-phenyl)-3-(3-methoxy-2-nitrophenyl)propane -1,3 -dione
Quantity
770 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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